1-((6-Methyl-3-cyclohexen-1-yl)carbonyl)piperidine
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Overview
Description
1-((6-Methyl-3-cyclohexen-1-yl)carbonyl)piperidine is an organic compound with a unique structure that combines a piperidine ring with a cyclohexene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((6-Methyl-3-cyclohexen-1-yl)carbonyl)piperidine typically involves the reaction of 6-methyl-3-cyclohexen-1-one with piperidine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification and crystallization to ensure the final product meets the required standards for various applications .
Chemical Reactions Analysis
Types of Reactions: 1-((6-Methyl-3-cyclohexen-1-yl)carbonyl)piperidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
1-((6-Methyl-3-cyclohexen-1-yl)carbonyl)piperidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 1-((6-Methyl-3-cyclohexen-1-yl)carbonyl)piperidine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
- N-(1-Cyclohexen-1-yl)piperidine
- 2-Cyclohexen-1-one, 3-methyl-6-(1-methylethyl)-
- 2-Cyclohexen-1-ol, 3-methyl-6-(1-methylethyl)-
Comparison: 1-((6-Methyl-3-cyclohexen-1-yl)carbonyl)piperidine is unique due to its specific combination of a piperidine ring and a cyclohexene moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it may offer different reactivity, stability, and biological activity .
Properties
CAS No. |
72299-02-6 |
---|---|
Molecular Formula |
C13H21NO |
Molecular Weight |
207.31 g/mol |
IUPAC Name |
(6-methylcyclohex-3-en-1-yl)-piperidin-1-ylmethanone |
InChI |
InChI=1S/C13H21NO/c1-11-7-3-4-8-12(11)13(15)14-9-5-2-6-10-14/h3-4,11-12H,2,5-10H2,1H3 |
InChI Key |
HKEBZICUKLQKGY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC=CCC1C(=O)N2CCCCC2 |
Origin of Product |
United States |
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